cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile
Overview
Description
“Cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile” is a chemical compound with the CAS number 1344145-38-5 . It has a molecular formula of C10H8F2N2 and a molecular weight of 194.185 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutane ring with a carbonitrile group (CN), a fluorine atom, and a 3-fluoropyridin-2-yl group attached to it .Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 317.0±42.0 °C at 760 mmHg, and a flash point of 145.5±27.9 °C . The exact mass is 194.065552 and the LogP value is 0.38 . The vapour pressure is 0.0±0.7 mmHg at 25°C and the index of refraction is 1.518 .Scientific Research Applications
Photocycloaddition and Photoisomerization Studies
Research by Schwebel and Margaretha (2000) explored photocycloadditions of carbonitriles to alkenes and alkenynes, highlighting the behavior of compounds like cis-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile in photochemical reactions. They observed selective reactions and product formations, such as cyclobuta derivatives, under specific conditions (Schwebel & Margaretha, 2000).
Stereochemical Analysis
The study by Shao and Ye (2008) focused on the stereoselective synthesis of similar compounds, demonstrating techniques to achieve specific cis- and trans-isomers. This research is crucial for understanding how the stereochemistry of such compounds can be manipulated for desired outcomes (Shao & Ye, 2008).
Structural and Conformational Insights
Research by Reisner et al. (1983) provided detailed structural and conformational analysis of related cyclobutane derivatives. Their work, using X-ray diffraction methods, offers insights into the molecular geometry and bonding characteristics of these compounds (Reisner et al., 1983).
Photocycloaddition Mechanisms
A study by Seki et al. (2002) investigated the photocycloaddition mechanisms of fluorinated compounds, revealing the influence of molecular structure on photoreactivity and product distribution. This research aids in understanding the dynamics of light-induced reactions in similar compounds (Seki et al., 2002).
Addition Reactions and Stereochemistry
Kikkawa et al. (1972) analyzed the addition reactions of bromine to cyclobutene derivatives, which is relevant to the understanding of reaction pathways and stereochemical outcomes in similar fluorinated cyclobutanes (Kikkawa et al., 1972).
Photoreactivity in Aqueous Solutions
The research by Cermola et al. (2009) explored the photoreactivity of triazolopyridinones, including derivatives similar to this compound, in aqueous solutions. Their findings provide insights into the behavior of these compounds under specific light and environmental conditions (Cermola et al., 2009).
Antiviral Activity Studies
Sato and Maruyama (1995) developed a synthesis method for compounds like this compound and tested their antiviral activities, offering insights into potential therapeutic applications (Sato & Maruyama, 1995).
Solvatochromic Analysis and Encapsulation Studies
Mati et al. (2012) conducted a solvatochromic analysis of pyrazoline derivatives, providing valuable information on the behavior of similar cis- and trans- isomers in different media, which is crucial for understanding the molecular interactions and stability of such compounds (Mati et al., 2012).
Properties
IUPAC Name |
3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2/c11-7-4-10(5-7,6-13)9-8(12)2-1-3-14-9/h1-3,7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQZBJMJOBGAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C#N)C2=C(C=CC=N2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.